molecular formula C10H10N2O2S B012344 Methyl 2-amino-6-methylbenzothiazole-4-carboxylate CAS No. 106429-20-3

Methyl 2-amino-6-methylbenzothiazole-4-carboxylate

Cat. No. B012344
M. Wt: 222.27 g/mol
InChI Key: RTZHEQRECNAMDJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-methylbenzothiazole-4-carboxylate, also known as Methyl MBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the benzothiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and antitumor properties.

Mechanism Of Action

The mechanism of action of Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT inhibits the growth of microorganisms by disrupting their cell membrane.

Biochemical And Physiological Effects

Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT has been found to have a low toxicity profile and does not cause any significant adverse effects on the human body. However, further studies are required to determine the long-term effects of the compound on human health.

Advantages And Limitations For Lab Experiments

Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, the compound has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT. One of the most promising areas of research is its potential as an anticancer agent. Further studies are required to determine the efficacy of the compound in different types of cancer and to develop new formulations for its delivery. Another future direction is the development of new materials using Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT as a building block. The unique properties of the compound can be exploited to create materials with novel properties and applications. Finally, more studies are required to determine the long-term effects of the compound on human health and to ensure its safety for use in different applications.
Conclusion:
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate 2-amino-6-methylbenzothiazole-4-carboxylate is a promising compound with potential applications in various fields, including medicine, agriculture, and material science. The synthesis method is relatively simple, and the compound has a low toxicity profile. Further studies are required to determine the efficacy of the compound in different applications and to ensure its safety for use in humans.

Scientific Research Applications

Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT has shown promising results as an anticancer agent by inducing apoptosis in cancer cells. It has also been found to possess antimicrobial properties and can be used to develop new antibiotics. In agriculture, Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT can be used as a fungicide to prevent crop diseases. In material science, Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT can be used as a building block for the synthesis of new materials with unique properties.

properties

CAS RN

106429-20-3

Product Name

Methyl 2-amino-6-methylbenzothiazole-4-carboxylate

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

methyl 2-amino-6-methyl-1,3-benzothiazole-4-carboxylate

InChI

InChI=1S/C10H10N2O2S/c1-5-3-6(9(13)14-2)8-7(4-5)15-10(11)12-8/h3-4H,1-2H3,(H2,11,12)

InChI Key

RTZHEQRECNAMDJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)C(=O)OC

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)C(=O)OC

synonyms

4-Benzothiazolecarboxylicacid,2-amino-6-methyl-,methylester(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 g (0.303 mol) of methyl 2-amino-5-methylbenzoate are dissolved in 300 ml of glacial acetic acid, and 120.6 g (1.24 mol) of potassium thiocyanate--dissolved in 200 ml of glacial acetic acid--are added. At 10° C., 17.42 ml (0.335 mol) of bromine are added dropwise, and the mixture is then stirred without cooling for 2 hours. The suspension is tipped into 3 l of ice-water, while stirring, and the precipitated product is filtered off with suction and washed with dilute sodium carbonate solution and water. The filter cake is suspended in H2O and the suspension is stirred at 100° C. overnight. After cooling, the product is filtered off with suction, washed with H2O and dried at 40° C. in vacuo.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
120.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
17.42 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Four

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